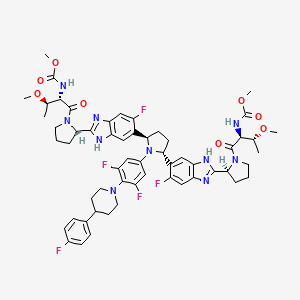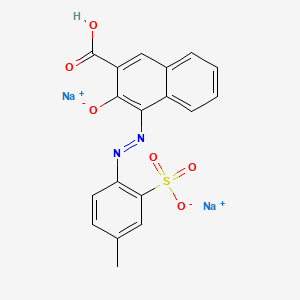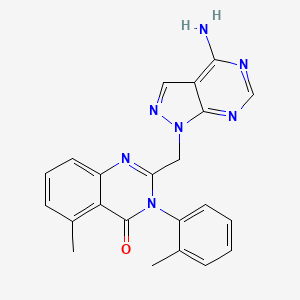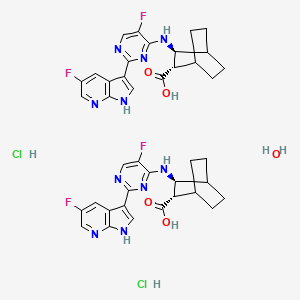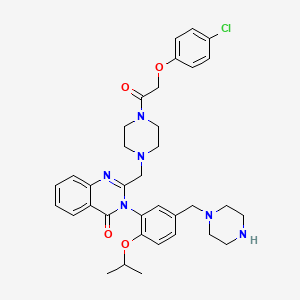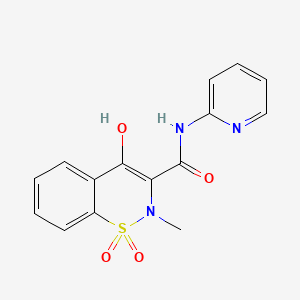
PQR530
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin complexes 1 and 2. It exhibits significant antitumor activity by inhibiting the signaling pathways involved in cell proliferation, growth, and survival .
Wissenschaftliche Forschungsanwendungen
PQR530 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der Phosphoinositid-3-Kinase- und Mammalian Target of Rapamycin-Pfade.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Wachstum und Überleben in verschiedenen Zelllinien.
Medizin: Als potenzieller Therapeutikum für die Behandlung von Krebs und anderen Krankheiten untersucht, die eine abnorme Aktivierung der Phosphoinositid-3-Kinase- und Mammalian Target of Rapamycin-Pfade beinhalten.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Phosphoinositid-3-Kinase und der Mammalian Target of Rapamycin-Komplexe 1 und 2 hemmt. Diese Hemmung führt zur Unterdrückung von nachgeschalteten Signalwegen, die an Zellproliferation, Wachstum und Überleben beteiligt sind. Die Verbindung bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Aktivierung und die anschließende Phosphorylierung von Zielproteinen .
Wirkmechanismus
Target of Action
PQR530, also known as a dual pan-PI3K/mTORC1/2 inhibitor, primarily targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes C1/2 . These targets play a fundamental role in cell proliferation, growth, survival, and are often aberrantly activated in malignant tumors .
Mode of Action
This compound is an ATP site-directed inhibitor that potently binds to its targets . It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting this pathway, this compound can prevent the progression of malignant tumors .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates many cellular processes, including growth, survival, proliferation, differentiation, and motility . Inhibition of this pathway by this compound leads to decreased cell proliferation and growth .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics in mice . It reaches a maximum concentration in plasma and brain after 30 minutes, indicating that efficacious concentrations are reached in both tissues . The calculated half-life for plasma and brain is approximately 5 hours . This compound demonstrates good oral bioavailability and excellent brain penetration .
Result of Action
This compound has shown excellent activities in cellular assays as well as in PI3Kα and mTOR enzymatic binding assays . In A2058 melanoma cells, this compound inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation . Moreover, this compound displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, an increase in insulin and blood glucose, a treatable class effect of PI3K inhibitors, has been observed after this compound administration to mice . This compound is well tolerated and efficiently inhibits tumor growth in xenograft models .
Biochemische Analyse
Biochemical Properties
PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PQR530 is synthesized through a robust synthetic route that involves systematic modifications of the hinge region and affinity binding substituents. The optimized synthetic route allows rapid access to multi-gram quantities of this compound in only four steps .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is produced in large quantities for pre-clinical and clinical development .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PQR530 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile unter kontrollierten Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PQR309: Ein weiterer dualer Inhibitor von Phosphoinositid-3-Kinase und Mammalian Target of Rapamycin, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.
Buparlisib: Ein spezifischer Inhibitor der Klasse I Phosphoinositid-3-Kinase mit unterschiedlichen pharmakokinetischen Eigenschaften.
Copanlisib: Ein Inhibitor der Phosphoinositid-3-Kinase mit einem anderen Wirkungsspektrum
Einzigartigkeit
PQR530 ist einzigartig aufgrund seiner hohen Potenz, Selektivität und Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Es zeigt ausgezeichnete Aktivität in zellulären Assays und zeigt signifikante Antitumorwirkungen in präklinischen Modellen. Seine duale Hemmung von Phosphoinositid-3-Kinase und Mammalian Target of Rapamycin-Komplexen 1 und 2 macht es zu einem wertvollen Werkzeug für die Untersuchung dieser Pfade und die Entwicklung neuer therapeutischer Strategien .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

